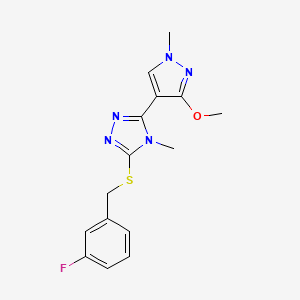

![molecular formula C16H13F3N6O2S4 B2493889 N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 391868-85-2](/img/structure/B2493889.png)

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiadiazoles are heterocyclic compounds containing a 1,3,4-thiadiazole ring, known for their wide range of biological and pharmaceutical activities. The interest in these compounds stems from their diverse chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves microwave-assisted methods, facilitating rapid and efficient compound formation. For instance, Tiwari et al. (2017) described a facile, solvent-free synthesis of N-substituted benzamide derivatives containing a thiadiazole scaffold under microwave irradiation, indicating the versatility of synthesis approaches for such compounds (Tiwari et al., 2017).

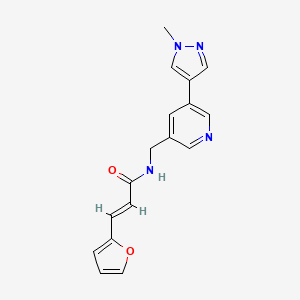

Molecular Structure Analysis

The molecular structure of thiadiazole compounds is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These methods confirm the structural integrity and substitution patterns essential for the desired biological activity.

Chemical Reactions and Properties

Thiadiazoles undergo various chemical reactions, including cyclization, condensation, and substitution, allowing for the introduction of diverse functional groups. Ehsanfar et al. (2020) demonstrated a three-component condensation reaction involving thiadiazol-2-ylamine, showcasing the chemical versatility of these compounds (Ehsanfar et al., 2020).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

One significant application of derivatives of this compound lies in their antimicrobial and antifungal properties. Sych et al. (2019) synthesized derivatives showing sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. These findings suggest the compound's utility in developing new antimicrobial agents, with a particular derivative showing high antimicrobial activity warranting further investigation (Sych et al., 2019).

Synthesis and Chemical Properties

Research by Adhami et al. (2012) explored the synthesis of a related compound and its Ni and Pd complexes, shedding light on its structural and chemical properties. The study not only characterized the compound through various spectroscopic methods but also investigated its potential applications by synthesizing metal complexes, hinting at its utility in material science and catalysis (Adhami et al., 2012).

Larvicidal and Antimicrobial Activities

Compounds with the 1,3,4-thiadiazole structure have been evaluated for their larvicidal and antimicrobial activities. Kumara et al. (2015) synthesized novel triazinone derivatives demonstrating growth inhibition properties against certain bacterial and fungal pathogens, along with mosquito larvicidal activity. This suggests the potential of these compounds in developing pest control agents and antimicrobial substances (Kumara et al., 2015).

Drug Synthesis and Pharmacological Evaluation

Another realm of application is in drug synthesis and pharmacological evaluation. Shukla et al. (2012) focused on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. This research demonstrated the potential of these compounds in inhibiting glutaminase, suggesting their use in cancer therapy. The study highlighted the synthesis of potent analogs with improved drug-like properties, offering insights into the development of new therapeutic agents (Shukla et al., 2012).

Mécanisme D'action

Target of action

Thiadiazole derivatives have been found to exhibit a wide range of biological activities. They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of action

The exact mode of action can vary depending on the specific derivative and its targets. For example, some thiadiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with specific biochemical pathways .

Biochemical pathways

The affected pathways can also vary widely. Some thiadiazole derivatives might affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal signaling, or tumor growth .

Result of action

The molecular and cellular effects can include reduced inflammation, alleviation of pain, inhibition of microbial growth or viral replication, protection of neurons, or inhibition of tumor growth .

Propriétés

IUPAC Name |

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N6O2S4/c1-2-28-14-24-22-12(30-14)20-10(26)7-29-15-25-23-13(31-15)21-11(27)8-5-3-4-6-9(8)16(17,18)19/h3-6H,2,7H2,1H3,(H,20,22,26)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXZHUXBHBMXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N6O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(1,2,5-Thiadiazol-3-yloxy)piperidine-1-carbonyl]piperidin-2-one](/img/structure/B2493813.png)

![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)

![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)

![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2493823.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2493826.png)

![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2493828.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)